5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid

描述

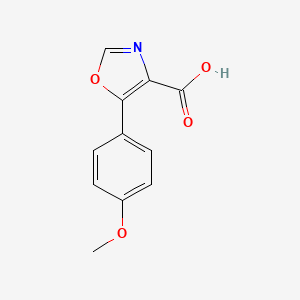

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS: 89205-07-2) is a heterocyclic compound with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.196 g/mol . It features an oxazole core substituted with a 4-methoxyphenyl group at position 5 and a carboxylic acid group at position 4 (Figure 1). The compound is commercially available with a purity of ≥97% and exhibits a melting point of 147–151°C . Its structural and electronic properties make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and coordination complexes.

属性

IUPAC Name |

5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXCIDWYZMBWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381549 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89205-07-2 | |

| Record name | 5-(4-Methoxyphenyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89205-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Robinson-Gabriel Synthesis

- Mechanism: This classical method involves cyclodehydration of acylamino ketones to form 2,5-disubstituted oxazoles.

- Application: For 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid, an acylamino keto intermediate bearing the 4-methoxyphenyl group can be cyclized.

- Reaction Conditions: Typically requires strong dehydrating agents such as polyphosphoric acid (PPA), which improves yields to 50-60% compared to harsher reagents like PCl5 or H2SO4.

- Advantages: Well-established, straightforward.

- Limitations: Moderate yields and harsh acidic conditions may limit functional group tolerance.

Bredereck Reaction

- Mechanism: Reaction of α-haloketones with amides to form 2,4-disubstituted oxazoles.

- Adaptation: Using α-haloketones derived from 4-methoxybenzoyl precursors and suitable amides can yield the target oxazole.

- Improvements: Use of α-hydroxyketones as starting materials has been reported to enhance efficiency and environmental friendliness.

- Advantages: Clean, economical, and efficient.

- Limitations: Requires preparation of halogenated intermediates.

Cycloisomerization Reaction

- Mechanism: Propargylic amides undergo silica gel-supported cycloisomerization to form polysubstituted oxazoles.

- Application: This mild and efficient method can be adapted for the synthesis of this compound by designing appropriate propargylic amide precursors.

- Advantages: High efficiency, mild conditions, and potential for green chemistry applications.

Erlenmeyer-Polchl Reaction

- Mechanism: Condensation of aldehydes with amides under acidic conditions to form oxazoles.

- Potential Use: Could be adapted for the target compound by using 4-methoxybenzaldehyde derivatives.

- Advantages: Classical method with broad applicability.

Modern and Green Synthetic Approaches

Microwave-Assisted Synthesis

- Description: Utilizes microwave irradiation to accelerate reaction rates and improve yields.

- Application: Microwave-assisted cyclodehydration or cyclization reactions have been reported to efficiently produce oxazole derivatives, including those with methoxyphenyl substituents.

- Benefits: Reduced reaction times, improved yields, and energy efficiency.

Use of Polyphosphoric Acid (PPA)

- Role: Acts as a cyclodehydrating agent and solvent, promoting ring closure in oxazole synthesis.

- Effect: Enhances yield and purity by providing a controlled acidic environment.

- Typical Conditions: Heating at elevated temperatures (e.g., 100–150°C) under PPA.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Preparation of 4-methoxybenzoyl chloride | 4-Methoxybenzoic acid + Thionyl chloride (SOCl2) | Conversion of acid to acid chloride | Activated acylating agent |

| 2. Formation of α-amino ketone or amide intermediate | Reaction of 4-methoxybenzoyl chloride with ethyl glycinate hydrochloride in presence of base (e.g., NaOH) | Formation of amide intermediate | Precursor for cyclization |

| 3. Cyclization to oxazole ring | Heating with polyphosphoric acid or microwave irradiation | Cyclodehydration forming oxazole ring | This compound or ester |

| 4. Hydrolysis (if ester intermediate) | Acidic or basic hydrolysis | Conversion of ester to carboxylic acid | Target compound |

Reaction Optimization Parameters

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 100–150°C (PPA), 80–120°C (microwave) | Higher temperature promotes cyclization but may cause decomposition if excessive |

| Solvent | Polyphosphoric acid, dichloromethane (for intermediate steps) | PPA enhances cyclodehydration; organic solvents used for intermediate reactions |

| Catalyst/Dehydrating agent | PPA, POCl3, or microwave energy | PPA preferred for better yields; POCl3 harsher, microwave energy reduces time |

| Reaction time | 30 min to several hours | Longer times improve conversion but risk side reactions |

| Stoichiometry | Slight excess of acyl chloride or amine | Ensures complete reaction of limiting reagent |

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC): Monitoring reaction progress.

- Recrystallization: Purification of final product.

- Spectroscopic Characterization: NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure.

- X-ray Crystallography: For definitive structural confirmation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Robinson-Gabriel | Acylamino ketone, PPA | Heating 100–150°C | 50–60% | Established, straightforward | Harsh acidic conditions |

| Bredereck | α-Haloketone, amide | Mild heating | Moderate to high | Clean, economical | Requires halogenated intermediates |

| Cycloisomerization | Propargylic amide, silica gel | Mild, room temp to 80°C | High | Mild, green chemistry | Requires specific precursors |

| Erlenmeyer-Polchl | Aldehyde, amide, acid | Acidic reflux | Moderate | Classical method | Longer reaction times |

| Microwave-Assisted | Various precursors | Microwave irradiation, short time | Improved yields | Fast, energy efficient | Requires microwave equipment |

Research Findings and Notes

- Polyphosphoric acid is widely recognized for improving yields in oxazole synthesis by facilitating cyclodehydration under controlled acidic conditions.

- Microwave-assisted synthesis has emerged as a modern technique that significantly reduces reaction times and can improve product purity.

- The choice of starting materials, such as 4-methoxybenzoyl chloride and ethyl glycinate derivatives, is critical for introducing the methoxyphenyl and carboxylic acid functionalities.

- Optimization of solvent, temperature, and stoichiometry is essential to maximize yield and minimize side products.

- Analytical methods including NMR and X-ray crystallography are indispensable for confirming the molecular structure and purity of the synthesized compound.

化学反应分析

Types of Reactions

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 5-(4-Hydroxyphenyl)-1,3-oxazole-4-carboxylic acid.

Reduction: Formation of 5-(4-Methoxyphenyl)-1,3-oxazole-4-methanol.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid has been investigated for various therapeutic applications due to its biological activity:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies have shown that it may possess antimicrobial properties, making it a candidate for further pharmacological studies targeting infections.

- Anticancer Potential : The compound has been examined for its cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3-oxazole-4-carboxylates have demonstrated significant inhibitory activity against lung, kidney, and breast cancer cell lines .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, several derivatives were synthesized and screened against 60 human cancer cell lines. One derivative exhibited a GI50 value (the concentration required to inhibit 50% of cell growth) of approximately mol/L against leukemia cells, indicating potent cytotoxicity .

| Cell Line | GI50 (mol/L) | TGI (mol/L) | LC50 (mol/L) |

|---|---|---|---|

| Leukemia CCRF-CEM | |||

| Colon Cancer COLO 205 | N/A | N/A | |

| Melanoma MALME-3M | N/A | N/A |

Material Science Applications

The unique structure of this compound also makes it a candidate for applications in material science:

- Organic Electronics : The combination of the aromatic group and the oxazole ring suggests potential applications in organic electronic devices due to their electronic properties.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets, which is crucial for understanding its mechanism of action:

- Enzyme Inhibition : Interaction studies indicate that the compound may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications.

作用机制

The mechanism of action of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

This section compares 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid with structurally analogous oxazole and isoxazole derivatives, focusing on physicochemical properties, synthetic routes, and biological activities.

Structural Analogues: Oxazole Derivatives

Table 1: Key Physicochemical Properties of Selected Oxazole Derivatives

Key Observations :

- Substituent Effects: The 4-methoxyphenyl group in the target compound enhances solubility compared to non-polar substituents (e.g., methyl or trifluoromethyl groups) .

- Melting Points : The target compound’s melting point (147–151°C) is higher than that of 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (182–183°C), likely due to stronger intermolecular hydrogen bonding from the carboxylic acid group .

- Synthetic Routes : Many analogs are synthesized via cyclization reactions. For example, 5-(4-Bromo-2,3-difluorophenyl)-1,3-oxazole-4-carboxylic acid is prepared via condensation of ethyl esters followed by hydrolysis , while the target compound may be synthesized using similar protocols involving DIC coupling .

Isoxazole Derivatives

oxazole). Isoxazoles exhibit distinct electronic properties due to the oxygen and nitrogen atoms being adjacent, which can influence reactivity and binding affinity .

Table 2: Comparison with Isoxazole Analogues

| Compound Name | Heterocycle | Molecular Formula | Key Differences | References |

|---|---|---|---|---|

| 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole | C₁₂H₁₁NO₄ | Adjacent N-O arrangement; altered dipole moment |

生物活性

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by an oxazole ring and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 219.196 g/mol. The presence of the methoxy group on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : It has shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, which warrant further pharmacological investigation.

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, including cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with nucleophilic sites in enzymes or receptors, potentially leading to inhibition of their activity. This interaction is critical for understanding its therapeutic potential .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the oxazole ring through cyclization reactions.

- Introduction of the methoxy group via methylation reactions.

- Carboxylation to introduce the carboxylic acid functional group.

These synthetic pathways are crucial for producing derivatives that may enhance the compound's biological activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- A study reported that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines, indicating potential anticancer properties .

- Another research focused on the anti-Caenorhabditis elegans activity, where specific structural features were found essential for biological efficacy .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Methoxyphenyl)-1,3-oxazole | Similar oxazole structure | Different substitution pattern |

| 5-(Phenyl)-1,3-oxazole-4-carboxylic acid | Lacks methoxy group | Potentially different biological activity |

| 5-(4-Chlorophenyl)-1,3-oxazole | Contains a chlorine substituent | May exhibit different reactivity |

This comparison highlights the unique aspects of this compound due to its methoxy substitution.

常见问题

Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid?

- Methodological Answer : The synthesis of oxazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis . For oxazole systems, a plausible route could involve:

- Step 1 : Condensation of 4-methoxybenzoyl chloride with a β-keto ester to form an oxazole precursor.

- Step 2 : Acidic or basic hydrolysis of the ester group to yield the carboxylic acid moiety.

Purification is critical; recrystallization from ethanol/water mixtures is commonly used to isolate high-purity solids (e.g., mp 147–151°C for the target compound) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point Analysis : Confirm purity via sharp melting points (e.g., 147–151°C for the compound) .

- Spectroscopic Techniques :

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-O-C vibrations for oxazole and methoxy groups) .

- NMR : ¹H NMR should show signals for the methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and oxazole protons (δ 8.0–8.5 ppm) .

- XRD : Single-crystal X-ray diffraction can resolve ambiguities in regiochemistry, as demonstrated for structurally similar isoxazole derivatives .

Q. What are the optimal storage conditions to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Handling : Avoid prolonged exposure to light, moisture, and high temperatures (>40°C). Use desiccants (e.g., silica gel) in storage cabinets .

- Stability Testing : Monitor degradation via HPLC over 6–12 months under accelerated conditions (40°C/75% RH) to establish shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data in structural elucidation?

- Methodological Answer : Contradictions between NMR, IR, and mass spectra often arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity, especially for oxazole vs. isoxazole regioisomers .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₁H₉NO₄, MW 219.19) to rule out adducts or degradation products .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles from XRD) to validate proposed structures .

Q. How does computational modeling contribute to understanding electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO), aiding in reactivity studies .

- Molecular Docking : Screen against biological targets (e.g., enzymes) to predict binding modes, leveraging the methoxyphenyl group’s hydrophobicity for interactions .

- SAR Studies : Modify substituents (e.g., replacing methoxy with hydroxy groups) and compute electrostatic potential maps to correlate structure with bioactivity .

Q. What are the challenges in designing bioactivity assays for this compound?

- Methodological Answer :

- Solubility Limitations : The carboxylic acid group may reduce solubility in aqueous buffers. Use DMSO stocks (<1% v/v) and validate cytotoxicity against controls (e.g., HEK293 cells) .

- Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GPCRs) where oxazole derivatives are known to modulate activity .

- Metabolic Stability : Assess microsomal stability (human/rat liver microsomes) to identify rapid degradation, guiding prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。